2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide
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Description
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as "compound X" in the scientific community. In
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including structures related to the compound of interest, were synthesized and characterized. These complexes demonstrated significant antioxidant activities in vitro, suggesting potential applications in developing antioxidant agents. The study highlights the impact of hydrogen bonding on the self-assembly processes of these complexes (Chkirate et al., 2019).
Cytotoxic Activity Against Cancer Cell Lines
Sulfonamide derivatives synthesized using similar chemical frameworks exhibited cytotoxic activity against breast and colon cancer cell lines. This research emphasizes the therapeutic potential of structurally related compounds in cancer treatment, showcasing the versatility of the acetamide moiety in medicinal chemistry (Ghorab et al., 2015).
Antimicrobial and Hemolytic Activity
A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and evaluated for antimicrobial and hemolytic activities. These compounds, sharing a core structure with the compound , showed variable antimicrobial efficacy against selected species, indicating their potential in developing new antimicrobial agents with reduced toxicity (Gul et al., 2017).
Crystal Structure Analysis
The crystal structures of two (oxothiazolidin-2-ylidene)acetamides, closely related to the target compound, were described. Such structural analyses are crucial for understanding the molecular basis of the compounds' biological activities and could inform the design of compounds with enhanced efficacy (Galushchinskiy et al., 2017).
properties
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-10-8-11(13(21)18-3-5-22-6-4-18)17-19(10)9-12(20)16-14-15-2-7-23-14/h2,7-8H,3-6,9H2,1H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLDWKLGSCUPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC=CS2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide |
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